
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists work by activating the peroxisome proliferator-activated receptor gamma (4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ), which is a nuclear receptor that regulates gene expression. Activation of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ leads to increased insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a selective 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonist that has been shown to activate 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ and improve insulin sensitivity in animal models.
Biochemical and Physiological Effects:
Research has shown that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists, including 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, can have several biochemical and physiological effects. These include:
- Improved insulin sensitivity: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can improve insulin sensitivity by increasing glucose uptake and reducing insulin resistance.
- Reduced inflammation: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Inhibition of cancer cell growth: 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its selectivity for 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ and its ability to improve insulin sensitivity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
- Investigating its potential therapeutic effects in other diseases, such as Alzheimer's disease and cardiovascular disease.
- Developing more selective 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists with fewer side effects.
- Investigating its potential use in combination with other drugs for synergistic effects.
- Investigating its potential as a preventive therapy for diseases such as diabetes and cancer.
In conclusion, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic effects. Its mechanism of action involves activation of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. While there are limitations to its use in lab experiments, there are several future directions for research to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps. The starting material is 2-bromo-1-(tetrahydro-2-furanylmethyl)benzene, which is reacted with 2-mercaptoacetic acid to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetyl chloride. The final step involves reacting this intermediate with 3-benzyl-4-oxothiazolidine-2-carboxylic acid to form 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide.
Aplicaciones Científicas De Investigación
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists have been extensively studied for their potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. Research has shown that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been used in scientific research to investigate its potential therapeutic effects in these diseases.
Propiedades
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-20-15-28-22(24(20)14-16-5-2-1-3-6-16)18-10-8-17(9-11-18)21(26)23-13-19-7-4-12-27-19/h1-3,5-6,8-11,19,22H,4,7,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVVJPEIPHZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

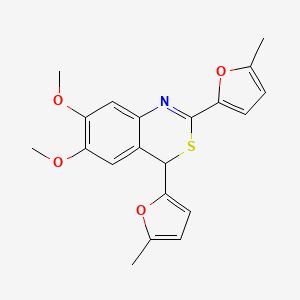
![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)

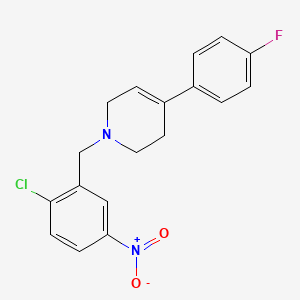
![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
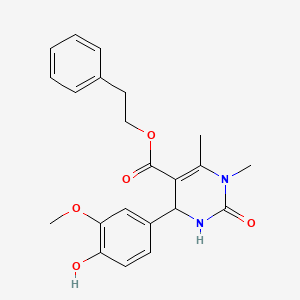
![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)
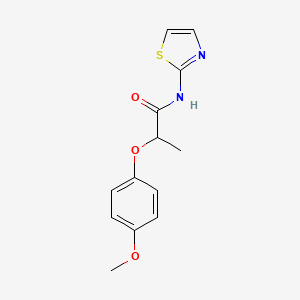
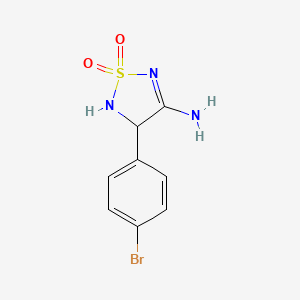
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)